

1-Hexanol-d13: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Hexanol-d13

Cat. No.: B2462757

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, specifications, and applications of **1-Hexanol-d13**. This deuterated analog of 1-hexanol serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its use as an internal standard, and explores its effects on mitochondrial respiration.

Core Chemical Properties and Specifications

1-Hexanol-d13, also known as hexyl-d13 alcohol, is a stable isotope-labeled version of 1-hexanol where thirteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +13, making it readily distinguishable from its unlabeled counterpart by mass spectrometry.^[1] Its chemical and physical properties are nearly identical to those of 1-hexanol, allowing it to serve as an excellent internal standard for quantitative analysis.

Table 1: General and Physical Properties of **1-Hexanol-d13**

Property	Value
Linear Formula	CD ₃ (CD ₂) ₄ CD ₂ OH[1]
Molecular Formula	C ₆ D ₁₃ HO[2]
Molecular Weight	115.25 g/mol [1][2][3]
CAS Number	204244-84-8[1][3]
Appearance	Colorless liquid[4]
Density	0.918 g/mL at 25 °C[1][3]
Boiling Point	156.5 °C (lit.)[1][3]
Melting Point	-52 °C (lit.)[1][3]
Refractive Index	n _{20/D} 1.414 (lit.)[1][3]

Table 2: Quality and Purity Specifications

Specification	Value
Isotopic Purity	≥98 atom % D[1][3]
Assay	≥99% (CP)[1][3]
Quality Level	200[1][3]

Applications in Research and Drug Development

The primary application of **1-Hexanol-d13** is as an internal standard in analytical methodologies, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its near-identical chromatographic behavior and distinct mass allow for accurate quantification of 1-hexanol and related compounds in complex matrices.

Deuterated standards are considered the gold standard for quantitative bioanalysis as they co-elute with the analyte of interest and experience similar ionization effects, thus compensating for variations in sample preparation and instrument response.

Experimental Protocols

Use of **1-Hexanol-d13** as an Internal Standard in GC-MS Analysis

This protocol outlines a general procedure for the quantification of volatile or semi-volatile organic compounds in a liquid matrix using **1-Hexanol-d13** as an internal standard.

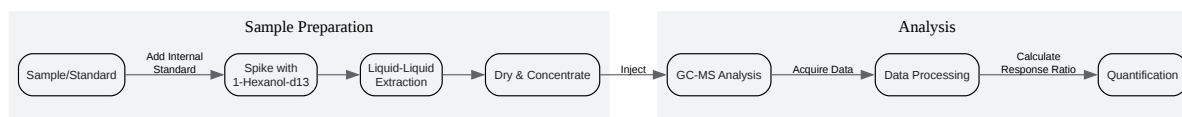
Materials:

- **1-Hexanol-d13** stock solution (e.g., 1 mg/mL in methanol)
- Analyte of interest
- Sample matrix (e.g., plasma, water)
- Extraction solvent (e.g., hexane, dichloromethane)
- Anhydrous sodium sulfate
- GC vials with inserts
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

- **Preparation of Calibration Standards:** Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.
- **Internal Standard Spiking:** To each calibration standard and unknown sample, add a precise volume of the **1-Hexanol-d13** stock solution to achieve a final concentration within the linear range of the instrument (e.g., 1 µg/mL). Vortex briefly to ensure thorough mixing.
- **Liquid-Liquid Extraction:**
 - To each sample, add a specified volume of the extraction solvent (e.g., 2 mL of hexane).
 - Vortex vigorously for 1-2 minutes.

- Centrifuge at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.
- Drying and Concentration:
 - Carefully transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
 - If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
- GC-MS Analysis:
 - Transfer the final extract to a GC vial.
 - Inject a small volume (e.g., 1 μ L) into the GC-MS system.
 - Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and **1-Hexanol-d13**.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the response ratio (analyte peak area / internal standard peak area).
 - Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.



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GC-MS workflow using an internal standard.

Sample Preparation for NMR Spectroscopy

For structural confirmation or purity assessment, **1-Hexanol-d13** can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

- **1-Hexanol-d13**
- Deuterated NMR solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tube
- Pipette

Procedure:

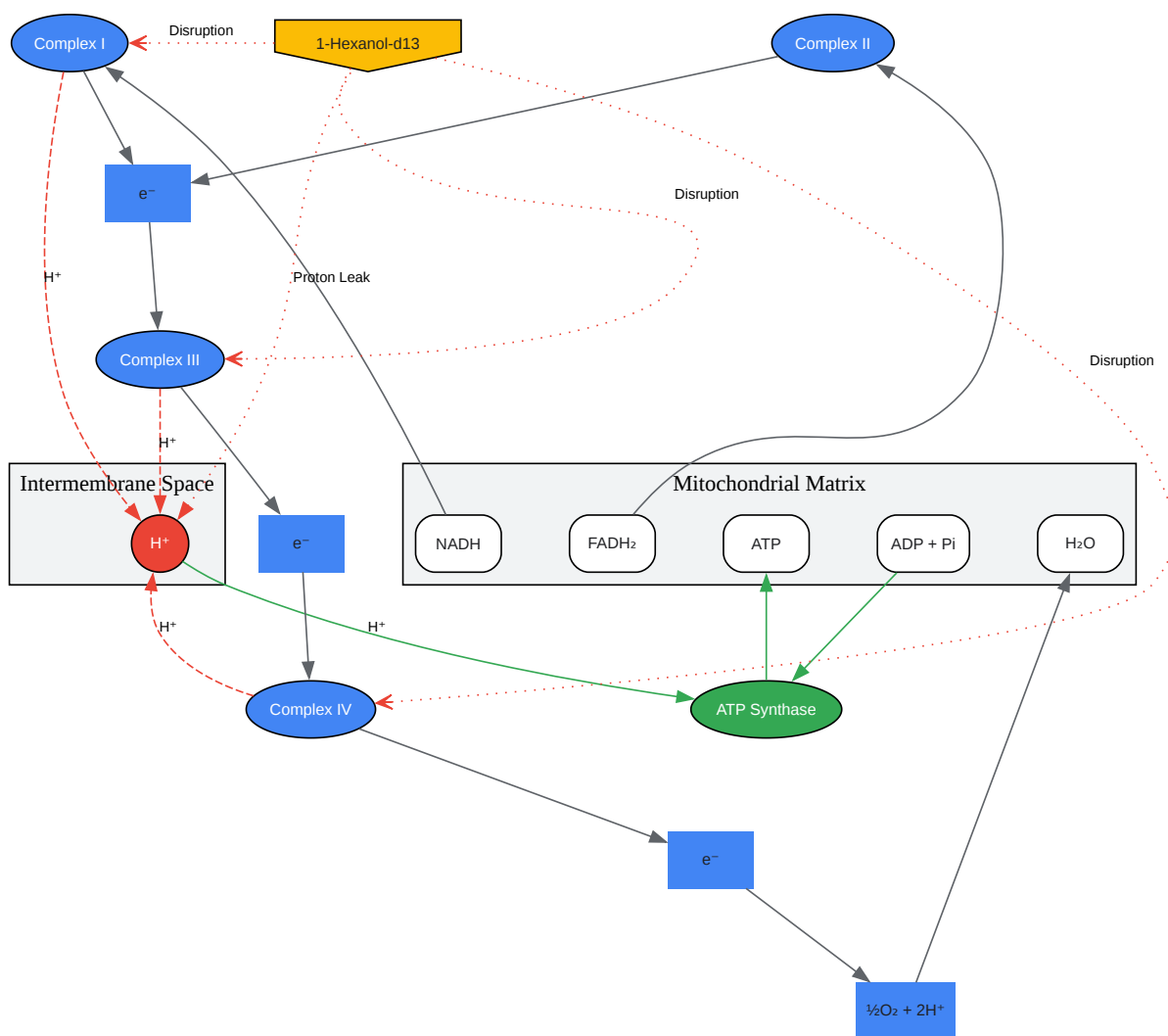
- Place approximately 5-10 mg of **1-Hexanol-d13** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated NMR solvent to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Mechanism of Action: Uncoupling of Mitochondrial Respiration

Beyond its use as an analytical standard, 1-hexanol has been shown to uncouple mitochondrial respiration. This effect is characterized by an increase in the rate of oxygen consumption that is

not coupled to the synthesis of ATP. Studies have indicated that 1-hexanol acts via a non-protonophoric mechanism.

Unlike classical protonophore uncouplers (e.g., DNP), which shuttle protons across the inner mitochondrial membrane, 1-hexanol is thought to disrupt the integrity of the membrane or the function of the electron transport chain complexes, leading to a "slip" in the proton pumping mechanism. This results in the dissipation of the proton motive force as heat, rather than its use for ATP synthesis.



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Uncoupling of the electron transport chain by 1-Hexanol.

This guide provides a foundational understanding of **1-Hexanol-d13** for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

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